Anemoside B4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

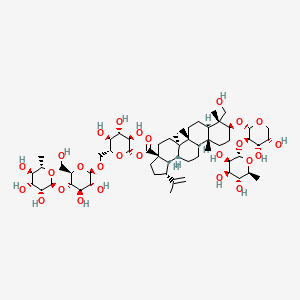

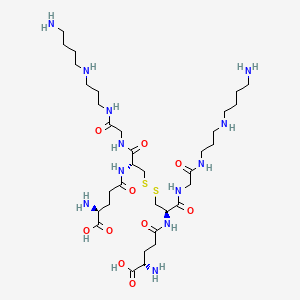

Anemoside B4 (AB4) is a triterpenoid saponin and a major bioactive ingredient in Pulsatilla chinensis . It has been found to have strong anti-inflammatory activity and is effective in treating various inflammatory diseases such as pneumonia, colitis, nephritis, delayed hypersensitivity, and sepsis . It also has anti-oxidation and anti-cancer activities .

Molecular Structure Analysis

The molecular formula of Anemoside B4 is C59H96O26 . Its molecular weight is 1221.4 g/mol . The IUPAC name and other identifiers can be found on PubChem .科学的研究の応用

Treatment of Colitis

Anemoside B4 (AB4) has been found to have strong anti-inflammatory activity and is effective in treating colitis . It inhibits LPS-induced NF-κB activation and increases ROS levels in THP-1 cells . It also suppresses TNBS/DSS-induced colonic inflammation in mice and rats . The molecular target of AB4 is identified as pyruvate carboxylase (PC), a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle .

Hypoglycemic Effect

AB4 has been shown to exert a hypoglycemic effect by regulating the expression of glucose transporter 4 (GLUT4) in HFD/STZ rats . It significantly diminishes fasting blood glucose (FBG) and improves glucose metabolism . It also facilitates glucose utilization in L6 cells . The effect of AB4 on glucose uptake involves the enhancement of GLUT4 expression in part due to PI3K/AKT signaling .

Anti-Inflammatory Activity

AB4 has been shown to reduce pro-inflammatory cytokine concentrations and nuclear factor-κ-gene binding activity in kidney and lung diseases . Its antioxidant and anti-inflammatory activities have been confirmed in both in vivo and in vitro experiments .

Alleviation of Arthritis Pain

AB4 has been found to alleviate arthritis pain . It has anti-inflammatory and analgesic effects . In a mice model of ulcerative colitis, AB4 significantly reduces levels of proinflammatory cytokines IL-1β, IL-6, and TNF-α .

Treatment of Diabetic Nephropathy

AB4 has been shown to alleviate the development of diabetic nephropathy . It inhibits the proliferations of mesangial cells and oxidative stress by high glucose in vitro, restores impaired renal injury, and significantly diminishes inflammatory and fibrotic responses in kidneys with established diabetic nephropathy .

作用機序

Target of Action

Anemoside B4 (AB4) is a saponin isolated from Pulsatilla chinensis (Bunge) with strong anti-inflammatory activity . The primary target of AB4 is Pyruvate Carboxylase (PC) , a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . AB4 specifically binds to the His879 site of PC, altering the protein’s spatial conformation and thereby affecting the enzymatic activity of PC .

Mode of Action

AB4 interacts with its target, PC, by binding to the His879 site, which alters the protein’s spatial conformation and affects the enzymatic activity of PC . This interaction inhibits the activation of the NF-κB pathway and reduces ROS levels in THP-1 cells . Additionally, AB4 suppresses the expression of Toll-like receptor 4 (TLR4), myeloid differential protein-88 (MyD88), and myeloid differentiation protein-2 (MD-2), which are further validated by molecular docking data .

Biochemical Pathways

AB4 affects several biochemical pathways. It inhibits the NF-κB signaling pathway through deactivating S100A9 . It also suppresses the TLR4/MyD88 signaling pathway . Furthermore, it impacts the metabolic reprogramming caused by the activation of the NF-κB pathway and increased PC activity .

Pharmacokinetics

The pharmacokinetics of AB4 have been studied in broilers. When administered orally for 7 days, AB4 altered the pharmacokinetics of florfenicol, resulting in lower plasma concentrations of florfenicol . This was probably related to the increased mRNA expression of CXR, CYP3A37, and MDR1 in the jejunum and liver .

Result of Action

AB4 has significant therapeutic effects. It ameliorates TNBS-induced colitis symptoms, including tissue damage, inflammatory cell infiltration, and pro-inflammatory cytokine production .

Action Environment

The action of AB4 can be influenced by environmental factors. For instance, the presence of other compounds, such as florfenicol, can alter the pharmacokinetics and effectiveness of AB4

Safety and Hazards

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBKBTZUPLIIA-QEEGUAPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

Q & A

Q1: How does Anemoside B4 exert its anti-inflammatory effects?

A1: AB4 exhibits anti-inflammatory activity through multiple mechanisms. It has been shown to:

- Suppress the S100A9/NF-κB signaling pathway [].

- Inhibit the activation of the NLRP3 inflammasome and TLR4 dimerization [].

- Reprogram macrophage function by inhibiting pyruvate carboxylase [].

Q2: What are the downstream effects of AB4's interaction with the PI3K/AKT signaling pathway?

A2: AB4 inhibits the PI3K/AKT signaling pathway, leading to various downstream effects, including:

- Attenuation of vascular smooth muscle cell proliferation and migration [].

- Induction of apoptosis and autophagy in hepatocellular carcinoma cells [, ].

- Enhancement of glucose uptake and GLUT4 expression in skeletal muscle cells [].

Q3: What is the molecular formula and weight of Anemoside B4?

A3: The molecular formula of AB4 is C60H96O29, and its molecular weight is 1217.36 g/mol.

Q4: Have any computational studies been conducted on Anemoside B4?

A4: Yes, molecular docking studies have revealed that AB4 can bind to pyruvate carboxylase [], and potentially disrupt the dimerization of TLR4 [].

Q5: How does glycosylation affect the activity of Anemoside B4?

A5: Research suggests that glycosylation at specific positions can significantly impact AB4's activity. For instance, 23-hydroxybetulinic acid (HBA), a derivative of AB4, exhibits higher cytotoxicity than its glycosylated counterparts []. This highlights the importance of the triterpenoid core structure for its activity.

Q6: What strategies have been explored to improve the delivery and bioavailability of Anemoside B4?

A6: Liposomal formulations have been investigated for the co-delivery of AB4 with other therapeutic agents, such as PD-L1 siRNA []. These formulations have demonstrated enhanced drug delivery, tumor accumulation, and improved antitumor efficacy in preclinical models.

Q7: What is known about the pharmacokinetics of Anemoside B4?

A7: Studies in rats have investigated the absorption, distribution, metabolism, and excretion of AB4 []. The compound showed a wide tissue distribution and was primarily eliminated through bile and feces.

Q8: What is the safety profile of Anemoside B4?

A8: While AB4 generally exhibits a favorable safety profile in preclinical studies, more research is needed to establish its long-term safety and potential toxicity in humans.

Q9: What are the in vitro and in vivo effects of AB4 on colorectal cancer?

A9: AB4 demonstrates promising anti-cancer effects in colorectal cancer models.

- In vitro studies show that it inhibits cell proliferation, induces apoptosis, and sensitizes resistant cells to 5-FU-based chemotherapy [, ].

- In vivo studies demonstrate its ability to reduce tumor growth and eliminate cancer stem cells [].

Q10: How does AB4 impact diabetic nephropathy?

A10: Single-cell transcriptomic analysis reveals that AB4 can alleviate murine diabetic nephropathy. It mitigates macrophage polarization, reduces renal inflammation and fibrosis, and addresses oxidative stress [].

Q11: Does resistance to Anemoside B4 develop?

A11: While specific resistance mechanisms to AB4 are yet to be fully elucidated, its ability to reverse oxaliplatin resistance in colon cancer cells by downregulating P-gp and zDHHC9 suggests potential for overcoming drug resistance in cancer therapy [].

Q12: Has AB4 been explored for targeted drug delivery?

A12: Research indicates that cRGD-targeted liposomes loaded with AB4 and PD-L1 siRNA exhibit enhanced tumor accumulation and therapeutic efficacy in tumor models [], demonstrating potential for targeted therapy.

Q13: What analytical methods are used to quantify Anemoside B4?

A13: Several analytical methods have been employed for the quantification of AB4 in various matrices, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)